
1-(1,1-Dioxidothietan-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxidothietan-3-yl)thiourea is a compound that belongs to the class of thioureas, which are organosulfur compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. This compound is notable for its unique structure, which includes a thietane ring (a four-membered ring containing sulfur) that is oxidized to form a dioxothietane. The presence of both the thiourea and dioxothietane moieties in a single molecule imparts distinctive chemical and biological properties.
準備方法
The synthesis of 1-(1,1-Dioxidothietan-3-yl)thiourea can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with thiourea. This reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. Another method involves the cyclization of 1,3-dihaloalkanes with sodium sulfide, followed by oxidation to form the dioxothietane ring .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving efficient and cost-effective production.
化学反応の分析
1-(1,1-Dioxidothietan-3-yl)thiourea undergoes a variety of chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to form sulfone derivatives.
Reduction: The thiocarbonyl group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various substituted thioureas.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(1,1-Dioxidothietan-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
作用機序
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)thiourea involves its interaction with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The dioxothietane ring can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to the inhibition of key cellular pathways, contributing to the compound’s biological effects .
類似化合物との比較
1-(1,1-Dioxidothietan-3-yl)thiourea can be compared with other thiourea derivatives and dioxothietane-containing compounds. Similar compounds include:
1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles: These compounds share the dioxothietane ring but differ in their nitrogen-containing heterocyclic moiety.
1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles: These compounds also contain the dioxothietane ring but have a benzimidazole structure.
The uniqueness of this compound lies in its combination of the thiourea and dioxothietane functionalities, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C4H8N2O2S2 |
|---|---|
分子量 |
180.3 g/mol |
IUPAC名 |
(1,1-dioxothietan-3-yl)thiourea |
InChI |
InChI=1S/C4H8N2O2S2/c5-4(9)6-3-1-10(7,8)2-3/h3H,1-2H2,(H3,5,6,9) |
InChIキー |
PXJLEBWPBMXAIN-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


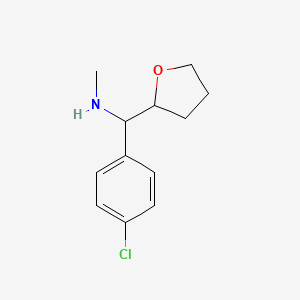

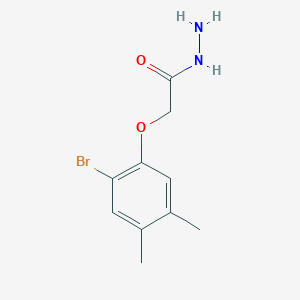
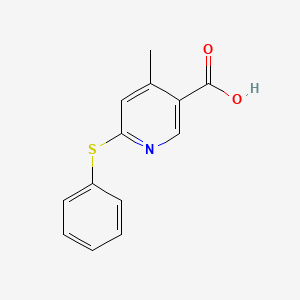
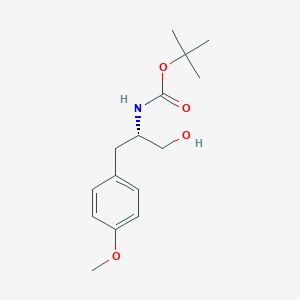
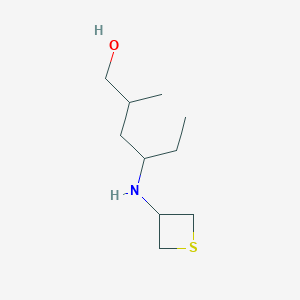

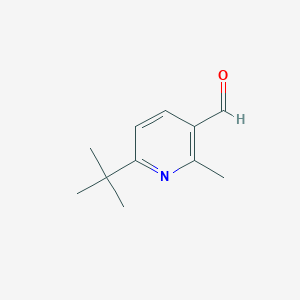
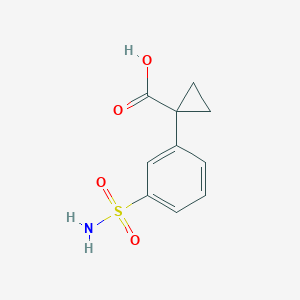

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
